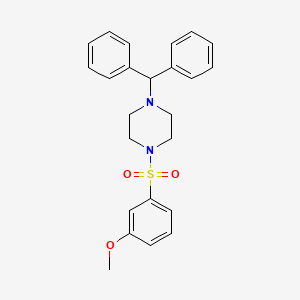

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine is a chemical compound that has been synthesized from 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . It’s a part of the piperazine family, which are important pharmacores found in biologically active compounds across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine involves a nucleophilic substitution reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . The reaction was carried out in the presence of triethylamine and dichloromethane as a solvent .Molecular Structure Analysis

The product obtained was characterized by 1 H NMR, MS and IR techniques and finally confirmed by X-ray crystallography . The piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nucleophilic substitution reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride .Physical And Chemical Properties Analysis

The title compound C 24 H 26 N 2 O 2 S, M r = 406.53, crystallizes in the orthorhombic crystal class in the space group Pbca with unit cell parameters a = 11.1240 (10)Å, b = 9.4940 (15)Å, c = 40.239 (4)Å, Z = 8 and V = 4249.7 (9)Å 3 .Applications De Recherche Scientifique

Anticancer Properties

1-Benzhydryl-sulfonyl-piperazine derivatives have been investigated for their efficacy in inhibiting cancer cell proliferation. Specifically, compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine (7d) exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells . This finding suggests that the compound may hold promise as an anticancer agent.

Piperazine Scaffold in Drug Discovery

Piperazines serve as crucial building blocks in drug development. Their versatile binding properties and frequent occurrence in binding motifs make them valuable in medicinal chemistry. The piperazine scaffold and its analogues appear in various biologically active compounds across therapeutic areas such as:

Mécanisme D'action

Target of Action

The primary targets of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine are MDA-MB-231 human breast cancer cells . This compound has been evaluated for its efficacy in inhibiting the proliferation of these cells .

Mode of Action

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine interacts with its targets by inhibiting their proliferation

Biochemical Pathways

Given its inhibitory effect on mda-mb-231 human breast cancer cells, it can be inferred that it likely affects pathways related to cell proliferation and survival .

Result of Action

The molecular and cellular effects of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine’s action include the inhibition of MDA-MB-231 human breast cancer cell proliferation . This suggests that the compound may have potential as a therapeutic agent in the treatment of breast cancer.

Propriétés

IUPAC Name |

1-benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-29-22-13-8-14-23(19-22)30(27,28)26-17-15-25(16-18-26)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGMZIXKKLEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)

![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)

![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)